

Application Notes and Protocols for the Synthesis of Benzoylsulfamic Acid

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Compound of Interest

Compound Name: *Benzoylsulfamic acid*

Cat. No.: *B15429901*

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This document provides a detailed protocol for the synthesis of **Benzoylsulfamic acid**. The procedure is adapted from established methods for the benzoylation of related sulfamoyl carboxylic acids.

Introduction

Benzoylsulfamic acid is an N-acyl sulfonamide derivative. N-acyl sulfonamides are of significant interest in medicinal chemistry as they can act as bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with potentially improved hydrolytic and enzymatic stability. The synthesis of **Benzoylsulfamic acid** can be achieved through the N-acylation of sulfamic acid with benzoyl chloride. This protocol details a straightforward and efficient method for this transformation.

Reaction Scheme

The overall reaction for the synthesis of **Benzoylsulfamic acid** is as follows:

Sulfamic Acid + Benzoyl Chloride → **Benzoylsulfamic Acid** + Hydrochloric Acid

Experimental Protocol

This protocol is based on the general procedure for the benzoylation of active hydrogen-containing compounds.

Materials and Reagents:

- Sulfamic Acid ($\text{H}_2\text{NSO}_3\text{H}$)
- Benzoyl Chloride ($\text{C}_6\text{H}_5\text{COCl}$)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Carbon Tetrachloride (CCl_4) or other suitable recrystallization solvent
- Distilled Water
- Standard laboratory glassware (beaker, stirrer, funnel, etc.)
- pH meter or pH paper
- Melting point apparatus
- FTIR Spectrometer
- NMR Spectrometer

Procedure:

- Preparation of Sulfamic Acid Solution: In a 100 mL beaker, dissolve 2.0 g of sulfamic acid in 5 mL of a 1 M sodium hydroxide solution. Stir the mixture until the sulfamic acid is completely dissolved.
- Addition of Benzoyl Chloride: To the stirred solution, add 1.5 mmol of benzoyl chloride in three portions over a period of one hour. Continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.
- Cooling and Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify the solution to a pH of 2 using 2 M hydrochloric acid. This will cause the **benzoylsulfamic acid** to precipitate out of the solution.

- Isolation of the Product: Filter the precipitate by suction filtration and wash the solid with cold distilled water.
- Recrystallization: Recrystallize the crude product from a suitable solvent, such as carbon tetrachloride, to obtain pure **benzoylsulfamic acid**.
- Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the product using FTIR and NMR spectroscopy.

Data Presentation

The following table summarizes typical data obtained for benzoylated sulfamoyl carboxylic acids, which can be used as a reference for the expected data for **Benzoylsulfamic acid**.^[1]

Compound	Molecular Formula	Yield (%)	Melting Point (°C)
Benzoylated Sulfamoyl Carboxylic Acid 1	C ₁₇ H ₁₇ NO ₅ S	62.5 - 98.7	105 - 113
Benzoylated Sulfamoyl Carboxylic Acid 2	Varies depending on the specific acid	-	-

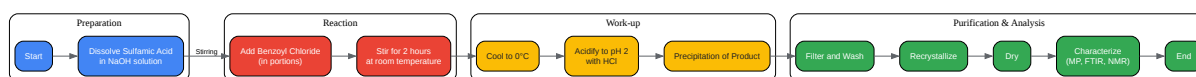
Expected Spectroscopic Data:

Based on analogous compounds, the following characteristic peaks would be expected in the spectra of **Benzoylsulfamic acid**:

- FTIR (cm⁻¹):
 - 3300-3600 (O-H of the sulfonic acid)
 - 1790-1680 (C=O of the benzoyl group)
 - 1330-1280 and 1180-1120 (S=O of the sulfo group)
 - ~740 (Ar-H)

- ^1H -NMR (δ , ppm):
 - Aromatic protons of the benzoyl group.
 - A broad singlet for the N-H proton.
- ^{13}C -NMR (δ , ppm):
 - Carbonyl carbon (C=O).
 - Aromatic carbons.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **Benzoylsulfamic acid**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Benzoyl chloride is a lachrymator and corrosive. Handle with care.
- Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
- Carbon tetrachloride is toxic and a suspected carcinogen. Use with extreme caution and appropriate containment. Consider using a safer alternative for recrystallization if possible.

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References

- 1. medcraveonline.com [medcraveonline.com]
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